molecular formula C14H8Br2Cl2 B1330678 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene CAS No. 21655-73-2

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Cat. No.: B1330678
CAS No.: 21655-73-2
M. Wt: 406.9 g/mol
InChI Key: XYMOLSVHRUAQPB-UHFFFAOYSA-N
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Description

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is an organic compound with the molecular formula C14H8Br2Cl2 It is a derivative of dichloroethylene, where two hydrogen atoms are replaced by bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene typically involves the reaction of 4-bromobenzyl chloride with dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated or brominated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of less halogenated derivatives.

Scientific Research Applications

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene: Similar structure but with chlorine atoms instead of bromine.

    1,1-Bis(4-fluorophenyl)-2,2-dichloroethylene: Fluorine atoms replace the bromine atoms.

    1,1-Bis(4-methylphenyl)-2,2-dichloroethylene: Methyl groups replace the bromine atoms.

Uniqueness

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is unique due to the presence of bromine atoms, which impart distinct chemical properties, such as higher reactivity and specific interactions with other molecules. This makes it valuable for applications requiring these unique characteristics.

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMOLSVHRUAQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323387
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-73-2
Record name NSC403874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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